Solubility Profile of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine: A Methodological Framework
Solubility Profile of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine: A Methodological Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and therapeutic efficacy. This guide presents a comprehensive methodological framework for determining the solubility of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine, a novel pyrazole derivative. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Understanding the physicochemical properties of this specific analogue is therefore critical for its potential advancement as a therapeutic candidate. This document provides not just procedural steps but the underlying scientific rationale for experimental design, from strategic solvent selection to robust analytical quantification. We detail self-validating protocols for determining both thermodynamic and kinetic solubility, emphasizing the generation of trustworthy and reproducible data essential for regulatory and development milestones.
Introduction: The Critical Role of Solubility
5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine (CAS 1000896-45-6) is a heterocyclic compound featuring a pyrazole nucleus.[4] This scaffold is prevalent in numerous approved drugs, valued for its chemical versatility and broad therapeutic potential.[2][5] The molecule's structure incorporates several key functional groups that dictate its physicochemical behavior:
-
A Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms, capable of participating in hydrogen bonding as both a donor (N-H) and acceptor.
-
An Amine Group (-NH2): A basic functional group that can be protonated, suggesting that the compound's aqueous solubility will be highly dependent on pH.[6][7]
-
An Ether Linkage and Alkoxy Side Chain: These groups contribute to the molecule's lipophilicity and can act as hydrogen bond acceptors.
The interplay of these features determines the compound's interaction with various solvents. A thorough understanding of its solubility is not an academic exercise; it is a critical parameter that dictates an API's path through the drug development pipeline. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, clinical failure.[8] Therefore, establishing a robust solubility profile is a foundational step in preclinical assessment.
Theoretical Framework and Predictive Analysis
Before embarking on empirical testing, a theoretical analysis of the molecule provides a predictive foundation for its likely solubility behavior, guided by the principle of "like dissolves like."[9]
-
Polarity and Hydrogen Bonding: The presence of N-H and -NH2 groups makes the molecule a hydrogen bond donor, while the nitrogen and oxygen atoms act as hydrogen bond acceptors. This suggests a propensity for solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, acetonitrile).
-
pH-Dependent Solubility: The basic amine group (pKa to be determined) will be protonated at acidic pH, forming a more soluble cationic species. As the pH increases beyond its pKa, the neutral, less soluble form will predominate. This behavior is critical for predicting absorption in the gastrointestinal tract.[6][7]
-
Lipophilicity: The methoxypropan-2-yl side chain adds a degree of lipophilicity, which may enhance solubility in less polar organic solvents.
While computational models can offer quantitative predictions of solubility, empirical determination remains the gold standard for accurate characterization.[10][11][12]
Strategic Solvent Selection
The choice of solvents should be deliberate, aiming to build a comprehensive profile relevant to both biological systems and pharmaceutical processing.[13] Solvent selection must also consider safety, environmental impact, and regulatory acceptance, as outlined in guidelines like the ICH Q3C.[13][14]
A recommended panel of solvents for a comprehensive initial screen is presented below.
| Solvent Class | Solvent Example | Rationale & Application in Drug Development |
| Polar Protic | Purified Water | The universal biological solvent; essential for understanding aqueous solubility and dissolution. |
| pH 1.2 Buffer (SGF) | Simulates gastric fluid; critical for predicting solubility in the stomach.[15] | |
| pH 6.8 Buffer (SIF) | Simulates intestinal fluid; relevant for absorption in the small intestine.[15] | |
| Ethanol | Common co-solvent in formulations; provides data on solubility in mixed-solvent systems. | |
| Polar Aprotic | DMSO | High solubilizing power; often used for stock solutions in biological screening assays. |
| Acetonitrile (ACN) | Common solvent in analytical chemistry (e.g., HPLC mobile phase) and synthesis. | |
| Non-Polar | Dichloromethane | Used to assess solubility in lipophilic environments, relevant for extraction and purification processes. |
This selection provides a broad polarity spectrum to define the compound's dissolution characteristics comprehensively.
Experimental Protocols for Solubility Determination
A multi-tiered approach involving both thermodynamic and kinetic assays provides a complete picture of the compound's solubility.[16]
Thermodynamic Equilibrium Solubility: The Gold Standard
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally accepted standard for this determination.[1][17][18]
Protocol: Shake-Flask Method
-
Preparation: Dispense a precise volume (e.g., 1 mL) of the selected solvent into a series of clear glass vials.
-
Causality: Using glass vials prevents potential leaching or adsorption issues associated with some plastics.
-
-
Compound Addition: Add an excess amount of solid 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium with a saturated solution has been achieved.[18]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C for general profiling or 37°C for physiological relevance).[15][17] Agitate for a defined period (e.g., 24 to 48 hours).
-
Causality: Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process. Constant temperature is critical as solubility is temperature-dependent.[7]
-
-
Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, collect samples at multiple time points (e.g., 8, 24, and 48 hours). Equilibrium is confirmed when the measured concentration plateaus and does not significantly change between the last two time points.[17]
-
Sample Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and separate the remaining undissolved solid. This can be achieved via:
-
Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to remove solid particles. Discard the initial few drops to prevent errors from filter adsorption.
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.[17]
-
Causality: Incomplete removal of solid particles is a primary source of erroneously high solubility values.
-
-
Dilution and Analysis: Immediately dilute the clear filtrate or supernatant with a suitable solvent (typically the mobile phase used for analysis) to prevent precipitation upon cooling or solvent evaporation.[17] Quantify the concentration using a validated analytical method, as described in section 4.3.
Kinetic Solubility Assay
Kinetic solubility is relevant for high-throughput screening (HTS) in early discovery, where speed is prioritized.[19] It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer. This value is often higher than the thermodynamic solubility because it can represent a supersaturated state.[20] A common method is turbidimetry.
Protocol: Turbidimetric Method
-
Preparation: Prepare serial dilutions of the compound in DMSO in a 96-well plate.
-
Addition: Add aqueous buffer to each well simultaneously using a liquid handler.
-
Measurement: Immediately measure the turbidity (light scattering) of each well using a plate reader. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for accurately quantifying the concentration of a dissolved API.[8][21]
Protocol: HPLC-UV Quantification
-
Calibration Curve: Prepare a series of standard solutions of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.999).
-
Sample Analysis: Inject the diluted samples from the solubility experiment (section 4.1, step 6).
-
Quantification: Determine the peak area for the compound in the experimental samples and calculate the concentration using the linear regression equation from the calibration curve.
-
Final Calculation: Account for the dilution factor used in step 6 to determine the final solubility value in the original solvent.
Hypothetical HPLC-UV Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan (e.g., ~240-280 nm)[22]
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly for easy comparison. The results should be reported in standard units such as mg/mL and µM. For aqueous buffers, it is crucial to measure and report the final pH of the saturated solution, as it can differ from the starting pH.[17]
Table 1: Solubility Profile of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine at 25°C
| Solvent | Final pH (for buffers) | Solubility (mg/mL) | Solubility (µM) | Classification |
| Purified Water | - | [Experimental Data] | [Calculated] | [e.g., Sparingly Soluble] |
| pH 1.2 Buffer | [Measured] | [Experimental Data] | [Calculated] | [e.g., Soluble] |
| pH 6.8 Buffer | [Measured] | [Experimental Data] | [Calculated] | [e.g., Slightly Soluble] |
| Ethanol | - | [Experimental Data] | [Calculated] | [e.g., Freely Soluble] |
| DMSO | - | [Experimental Data] | [Calculated] | [e.g., Very Soluble] |
| Acetonitrile | - | [Experimental Data] | [Calculated] | [e.g., Soluble] |
| Dichloromethane | - | [Experimental Data] | [Calculated] | [e.g., Sparingly Soluble] |
Biopharmaceutics Classification System (BCS) Implication: The aqueous solubility data across the pH range of 1.2 to 6.8 is used to classify the drug substance according to the BCS.[15] A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media within this pH range.[23] This classification is vital for seeking biowaivers for in vivo bioequivalence studies.[15][24][25]
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive determination of the solubility of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine. By integrating theoretical predictions with rigorous experimental protocols like the shake-flask method and precise HPLC-UV quantification, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug development. The emphasis on self-validating steps, such as confirming equilibrium, ensures the trustworthiness of the results. The resulting solubility profile will be instrumental in guiding formulation strategies, predicting in vivo performance, and fulfilling regulatory requirements for this promising pyrazole derivative.
References
-
Title: Annex 4 - Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System Source: World Health Organization (WHO) URL: [Link]
-
Title: 5-Methoxy-1H-pyrazol-3-amine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Key Considerations for Selecting Solvents in Drug Manufacturing Source: Purosolv URL: [Link]
-
Title: An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]
-
Title: The Evolution of Solubility Prediction Methods Source: Rowan Scientific URL: [Link]
-
Title: Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics Source: ACS Publications URL: [Link]
-
Title: M9 Biopharmaceutics Classification System-Based Biowaivers Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms Source: Pharmaceutical Technology URL: [Link]
-
Title: CAS 1000896-45-6 | 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine Source: ABL Technology URL: [Link]
-
Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]
-
Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: ResearchGate URL: [Link]
-
Title: Analytical Methods for High Molecular Weight UV Stabilizers Source: DiVA portal URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC, National Institutes of Health URL: [Link]
-
Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: CORE URL: [Link]
-
Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Predicting small molecules solubility on endpoint devices using deep ensemble neural networks Source: RSC Publishing URL: [Link]
-
Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]
-
Title: Predicting small molecules solubility on endpoint devices using deep ensemble neural networks Source: arXiv URL: [Link]
-
Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]
-
Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: ACS Publications URL: [Link]
-
Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: Predictive modeling for solubility and bioavailability enhancement Source: Patheon pharma services URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations Source: Taylor & Francis Online URL: [Link]
-
Title: ICH M9: Biopharmaceutics Classification System-based Biowaivers Source: ECA Academy URL: [Link]
-
Title: 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol Source: PubMed Central, National Institutes of Health URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. evotec.com [evotec.com]
- 9. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]
- 12. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. database.ich.org [database.ich.org]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. who.int [who.int]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. enamine.net [enamine.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. tandfonline.com [tandfonline.com]
- 22. diva-portal.org [diva-portal.org]
- 23. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]
